molecular formula C12H27NS3 B12544713 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine CAS No. 143064-38-4

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

Cat. No.: B12544713
CAS No.: 143064-38-4
M. Wt: 281.6 g/mol
InChI Key: CTMLHDKKFMBSDI-UHFFFAOYSA-N
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Description

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine typically involves the reaction of 3-(methylsulfanyl)propylamine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with 3-(methylsulfanyl)propylamine . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The methylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine is unique due to its multiple methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-Methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine, with the CAS number 143064-38-4, is an organosulfur compound that has garnered interest in various biological studies due to its potential pharmacological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C12H27NS3
  • Molecular Weight : 273.46 g/mol
  • Structure : The compound features a central propanamine structure with two methylsulfanyl groups attached to propyl chains.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antioxidant Activity : Compounds containing sulfur often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
  • Antimicrobial Properties : Some organosulfur compounds are known for their antimicrobial activities. Research indicates that this compound may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity is limited.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues, suggesting a protective effect against neurodegeneration .
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . This indicates potential as a therapeutic agent against bacterial infections.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntioxidantReduced oxidative stress markers in brain tissue
NeuroprotectiveImproved cognitive function in rodent models
AntimicrobialInhibition of S. aureus and E. coli growth

Properties

CAS No.

143064-38-4

Molecular Formula

C12H27NS3

Molecular Weight

281.6 g/mol

IUPAC Name

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

InChI

InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3

InChI Key

CTMLHDKKFMBSDI-UHFFFAOYSA-N

Canonical SMILES

CSCCCN(CCCSC)CCCSC

Origin of Product

United States

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